4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- is a chemical compound with the molecular formula C13H10Cl2N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- typically involves the reaction of 4-chloro-7-hydroxy-6-methylquinoline with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-alkoxy-7-(2-chloroethoxy)-6-methylquinoline derivatives.
Oxidation: Formation of quinolinecarboxylic acids.
Reduction: Formation of 3-quinolinecarboxamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of antineoplastic agents, particularly for the treatment of chronic myelogenous leukemia.
Biology: Its derivatives have been investigated for their antimicrobial and antiviral properties.
Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- involves its interaction with specific molecular targets. In the context of its antineoplastic activity, it inhibits certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(2-methoxyethoxy)-6-methylquinoline: Similar structure but with a methoxy group instead of a chloro group.
4-Anilino-3-quinolinecarbonitrile: Contains an anilino group instead of the chloroethoxy group.
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-7-(2-chloroethoxy)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroethoxy group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10Cl2N2O |
---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
4-chloro-7-(2-chloroethoxy)-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-10-11(5-12(8)18-3-2-14)17-7-9(6-16)13(10)15/h4-5,7H,2-3H2,1H3 |
InChI Key |
ODEXOQKKFTWCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1OCCCl)C#N)Cl |
Origin of Product |
United States |
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